molecular formula C12H9BrN2O2S B12494708 8-bromo-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile 5,5-dioxide

8-bromo-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile 5,5-dioxide

Cat. No.: B12494708
M. Wt: 325.18 g/mol
InChI Key: KFPCUWOJDXQCNL-UHFFFAOYSA-N
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Description

12-bromo-8,8-dioxo-8??-thia-2-azatricyclo[7400(2),?]trideca-1(9),6,10,12-tetraene-7-carbonitrile is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-bromo-8,8-dioxo-8??-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(9),6,10,12-tetraene-7-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of the bromo and dioxo functional groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

12-bromo-8,8-dioxo-8??-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(9),6,10,12-tetraene-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce the oxidation state of the compound.

    Substitution: Halogen atoms, such as bromine, can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as solvent choice, temperature, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups.

Scientific Research Applications

12-bromo-8,8-dioxo-8??-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(9),6,10,12-tetraene-7-carbonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of 12-bromo-8,8-dioxo-8??-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(9),6,10,12-tetraene-7-carbonitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and changes in cellular processes. Detailed studies on the compound’s mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 12-bromo-8,8-dioxo-8??-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(9),6,10,12-tetraene-7-carbonitrile lies in its specific structural features and functional groups, which confer distinct chemical and biological properties. Its tricyclic framework and the presence of bromo and dioxo groups make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H9BrN2O2S

Molecular Weight

325.18 g/mol

IUPAC Name

8-bromo-5,5-dioxo-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile

InChI

InChI=1S/C12H9BrN2O2S/c13-8-3-4-11-10(6-8)15-5-1-2-9(15)12(7-14)18(11,16)17/h3-4,6H,1-2,5H2

InChI Key

KFPCUWOJDXQCNL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(S(=O)(=O)C3=C(N2C1)C=C(C=C3)Br)C#N

Origin of Product

United States

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